molecular formula C23H21ClO6 B11021584 6-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one

6-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one

Cat. No.: B11021584
M. Wt: 428.9 g/mol
InChI Key: CRWZPGUIFRQUDM-UHFFFAOYSA-N
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Description

6-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a benzodioxepin moiety, and a chloro substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Benzodioxepin Moiety: The benzodioxepin moiety is introduced through a nucleophilic substitution reaction, where the appropriate benzodioxepin derivative reacts with the chromen-2-one core.

    Chlorination: The chloro substituent is introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.

    Final Coupling: The final step involves coupling the intermediate products under specific conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

6-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

6-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

6-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one can be compared with other similar compounds, such as:

    Hydrochlorothiazide: A diuretic with a similar benzothiadiazine structure, used in the treatment of hypertension.

    7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione: A benzodiazepine derivative with anxiolytic properties.

    Coumarin Derivatives: Compounds with a chromen-2-one core, known for their anticoagulant and antimicrobial activities.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21ClO6

Molecular Weight

428.9 g/mol

IUPAC Name

6-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-propylchromen-2-one

InChI

InChI=1S/C23H21ClO6/c1-2-4-14-10-23(26)30-20-12-21(17(24)11-16(14)20)29-13-18(25)15-5-6-19-22(9-15)28-8-3-7-27-19/h5-6,9-12H,2-4,7-8,13H2,1H3

InChI Key

CRWZPGUIFRQUDM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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